2-[[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl]phenol -

2-[[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl]phenol

Catalog Number: EVT-5998069
CAS Number:
Molecular Formula: C17H16N2OS
Molecular Weight: 296.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-1-phenylethanol

  • Compound Description: This compound (C18H17NOS) results from substituting the methyl group at the 2-position of 2,5-dimethyl-4-phenylthiazole with benzaldehyde. []
  • Relevance: This compound shares the core 5-methyl-4-phenyl-1,3-thiazol-2-yl structure with the target compound, 2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol. The key difference lies in the substituent at the 2-position of the thiazole ring. []

3-(2-bromo-5-methoxyphenyl)-5-methyl-1(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole

  • Compound Description: This compound (C19H15BrN4OS) is described as having a generally planar molecular structure. []
  • Relevance: This compound features a 4-phenyl-1,3-thiazol-2-yl moiety, which is structurally similar to the 5-methyl-4-phenyl-1,3-thiazol-2-yl component present in 2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol. The difference lies in the presence of a methyl group at the 5-position of the thiazole ring in the target compound and the additional triazole ring system in this related compound. []

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

  • Compound Description: SR 121787 (C26H37N5O6S) acts as a prodrug for SR 121566, a non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist. []

3-amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-one Schiff bases (TZP4a-l)

  • Compound Description: These compounds represent a series of Schiff bases derived from 3-amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-one. Specific compounds in this series, namely TZP4g and TZP4h, demonstrated notable activity against Bacillus subtilis and Aspergillus niger. []

5-amino-4-(2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one Schiff bases (TZP3a-l)

  • Compound Description: This series of Schiff bases are derived from 5-amino-4-(2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one. Some of these compounds, including TZP3a, TZP3b, TZP3c, TZP3d, and TZP3l, showed considerable activity against Gram-positive bacteria. []

N-(6-Substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds

  • Compound Description: These compounds are synthesized by the cyclization reaction between 1-(1,3-benzothiazol-2-yl)thiourea derivatives and 2-bromoacetophenone. Compound 2b, containing a phenolic segment, displayed significant cytotoxicity against various cancer cell lines. []
  • Relevance: This group of compounds and the target compound, 2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol, both belong to the thiazole class of compounds. The 4-phenyl-1,3-thiazol-2(3H)-imine structure in these compounds is similar to the 5-methyl-4-phenyl-1,3-thiazol-2-yl moiety in the target compound. []
  • Compound Description: This series of quinazolin-4-one derivatives were synthesized and evaluated for their anticancer activity. Compounds 5Dh8, 5DF6, 5Db2, and 5Di9 showed promising activity against the HT-29 human colorectal adenocarcinoma cell line. []

2-(substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid derivatives

  • Compound Description: This series of thiazolidinone derivatives was synthesized and evaluated for antihyperglycemic activity. []
  • Relevance: These compounds, along with 2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol, share the common feature of incorporating a 1,3-thiazole ring within their structures. The differences arise from the presence of a thiazolidinone ring, a naphthyl group, and various substituents in these derivatives, which are absent in the target compound. []

4-Hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

  • Compound Description: This compound (C14H13N3O4S2) has a thiazine ring adopting a half-chair conformation. []

3-Methyl-2-methylthio-5-phenyl-(1,3-thiazol-4-ylio)oxide and 3-Methyl-4-methylthio-5-phenyl-1,3-thiazol-2-one

  • Compound Description: Irradiation of the mesoionic compound 3-methyl-2-methylthio-5-phenyl(1,3-thiazol-4-ylio)oxide (I) leads to the formation of its isomer, 3-methyl-4-methylthio-5-phenyl-1,3-thiazol-2-one (II). []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: This series of bi-heterocyclic propanamides was synthesized and evaluated for urease inhibitory potential. []

3-[4-({Methyl-5-[(E)-2-phenyl-1-ethenyl]-4-isoxazolyl}amino)-1,3-thiazol-2-yl]-2-aryl-1,3-thiazolan-4-ones

  • Compound Description: This series of isoxazolyl thiazolyl thiazolidinones was synthesized from an isoxazolyl chloroacetamide precursor. []

5-aryl-2-[(alpha-chloro-alpha-phenylacetyl/alpha-bromopropionyl)amino]-1,3,4-oxadiazoles and 2-[(5-aryl-1,3,4-oxadiazol-2-yl)imino]-5-phenyl/methyl-4-thiazolidinones

  • Compound Description: These two series of compounds were synthesized and evaluated for their antibacterial activity. []

3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones and 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-methyl-3-aryl-1,3,5-triazinane-2-thiones

  • Compound Description: These two series of compounds were synthesized from 4-(benzo[d]thiazol-2-yl)benzenamine and aryl isothiocyanates. []
  • Relevance: These compounds are structurally distinct from 2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol, but they belong to the broader category of heterocyclic compounds containing sulfur and nitrogen atoms. []

3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP)

  • Compound Description: MTEP, specifically its hydrochloride salt, is an orally active and selective antagonist of the metabotropic glutamate receptor type 5 (mGlu5). []

(Z)-2-(5-Acetyl-4-methyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)-3-(3-methyl-1-benzofuran-2-yl)-3-oxopropanenitrile

  • Compound Description: This compound (C24H18N2O3S) shows a dihedral angle of 8.92(14)° between the benzofuran and thiazole rings. []

3‐N‐Alkoxyphthalimido‐5‐arylidene‐2‐{[4‐(4‐substituted phenyl)‐1,3‐thiazol‐2‐yl]imino}‐1,3‐thiazolidin‐4-ones

  • Compound Description: This group of compounds was derived from a series of reactions starting with 4-chloro/methyl phenacyl bromide. []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

  • Compound Description: This series of bi-heterocycles, featuring both thiazole and oxadiazole rings, was synthesized and evaluated for potential therapeutic applications against Alzheimer's disease and diabetes. []

rac-2-(1,3-dioxo-isoindolin-2-yl)ethyl 4-methyl-N-phenyl-N''-(triisopropylsilyl)benzenesulfondiimidoate

  • Compound Description: This compound, systematically named rac-2-[7-methyl-4-(4-methylphenyl)-4(phenylimino)-6,6-bis(propan-2-yl)-3-oxa-4-thia-5-aza-6-silaoct-4-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione (C32H41N3O3SSi), was synthesized via desoxychlorination followed by reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione. []
  • Relevance: This compound is not directly comparable to 2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol as it belongs to a different class of compounds and lacks a thiazole ring. []

N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832)

  • Compound Description: PF-06767832 is a potent and selective positive allosteric modulator (PAM) of the muscarinic M1 receptor. []

7-methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole (TASP0382088)

  • Compound Description: TASP0382088 is a potent and selective inhibitor of the transforming growth factor-β (TGF-β) type I receptor (ALK5). []

N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide mesylate monohydrate

  • Compound Description: This compound represents a methanesulfonate monohydrate salt form of N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide. [, , ]

1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imines (3a-h) and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles (5a-h)

  • Compound Description: These two series of compounds, 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imines (3a-h) and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles (5a-h), were synthesized from a common precursor and evaluated for their biological activities. []

2-[(2-substituted-phenyl-5-methyl-1,3-thiazolidin-4-one)-5-(2'-methylamino-4-phenyl-1',3'-thiazolyl]-1,3,4-thiadiazoles (5a-n)

  • Compound Description: This series of thiadiazole derivatives was synthesized and evaluated for their antimicrobial activity. []

4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol

  • Compound Description: This compound (C14H15BrN2O2S) was prepared by reacting a phenacyl thiocyanate derivative with morpholine. []

2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol

  • Compound Description: In this compound (C20H16N2OS), the aniline substituent is nearly coplanar with the benzothiazole unit. []
  • Relevance: This compound differs from 2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol as it lacks a thiazole ring and instead features a benzothiazole group. The presence of a phenol ring connected via a methylene linker is another shared feature, but the overall structures are distinct. []

3-[(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives

  • Compound Description: This group of compounds, which act as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists, was synthesized and pharmacologically evaluated. Compounds 25 and 27 within this series exhibited potent anticonvulsant activity in animal models. []
  • Compound Description: This study involved the synthesis and characterization of 5[(1, 3 dioxo-1, 3 dihydro-2H- isoindol-2-yl) methyl] - 2-hyroxy benzoic acid and its corresponding metal complexes (Cu2+, Co2+, Ni2+, Zn2+, Mn2+). The antimicrobial activity of these complexes was evaluated. []
  • Relevance: This compound is structurally distinct from 2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol, as it lacks a thiazole ring and features a benzoic acid moiety linked to an isoindoline-1,3-dione group. []

2-[4-Benzo[d]furan-2,1,3-thiazol-2-yl)] Ethane-Nitrile Derivatives

  • Compound Description: This study focused on the synthesis of coumarin, thiazole, thiophene, and 2,3-dihydro-1,3,4-thiadiazole derivatives utilizing 2-[4-(4-methyl-2-phenyl-1,3-thiazol.-5-yl)-1,3-thiazol-2-yl]ethanenitrile as a starting material. []

6,8-Disubstituted-3-(4-(4-Substituted Phenyl)Thiazol-2-yl)-3,4-Dihydro-2H-Benzo[E][1,3]Oxazine

  • Compound Description: This series of compounds was synthesized and characterized using various spectroscopic techniques, including mass spectrometry and NMR spectroscopy. []

(E)‐4‐(4‐Chlorophenyl)‐N‐(5‐methyl‐1,3‐benzodioxol‐5‐ylmethylene)‐5‐(1H‐1,2,4‐triazol‐1‐yl)‐1,3‐thiazol‐2‐amine

  • Compound Description: This compound (C19H12ClN5O2S) was synthesized for its potential fungicidal properties. []

4-[(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3-pyrazol-3-one and its Metal Complexes

  • Compound Description: This study involved the synthesis and characterization of 4-[(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3-pyrazol-3-one and its metal complexes, focusing on their biological activities. []
  • Relevance: This compound, while containing a thiazole ring like 2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol, differs significantly due to the presence of a pyrazolone ring, a diazenyl linkage, and a benzothiazole ring system. []

1-Methyl-6-Oxo-2-[(2z)-2-(3-Oxo-4-Phenylazetidin-2-Ylidene)Hydrazinyl]-4-Phenyl-1,6-dihydropyrimidine-5-carbonitrile derivatives

  • Compound Description: This study focused on synthesizing and characterizing a series of 1-methyl-6-oxo-2-[(2z)-2-(3-oxo-4-phenylazetidin-2-ylidene)hydrazinyl]-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile derivatives. []
  • Relevance: These compounds differ substantially from 2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol, as they belong to a distinct class of compounds and lack a thiazole ring. []

3-[5'-Methyl-2'-aryl-3'-(thiazol-2ʺ-yl amino)thiazolidin-4'-one]coumarin Derivatives

  • Compound Description: This study focused on the synthesis and evaluation of coumarin derivatives featuring a thiazole ring and a thiazolidinone ring. []

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene

  • Compound Description: This photochromic compound (C26H19ClN6O2) was synthesized through a one-pot, three-component reaction involving a substituted aziridine, a pyrazole-4-carbaldehyde, and ammonium acetate. []
  • Relevance: This compound is structurally different from 2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol as it lacks a thiazole ring and features a pyrazole ring, a diazabicyclo[3.1.0]hex-3-ene system, and a nitrophenyl group. []

4-methyl-5-(5-{[5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]disulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazol acetonitrile

  • Compound Description: This compound (C38H29N9S4) crystallized in the monoclinic space group P21/n. []

Alkyl [(s)-1-((s)-2-{5-[4-(4-{2-[(s)-1-((s)-2-methoxycarbonylamino-3-methyl-butyryl)-pyrrolidine-2-yl]-3h-imidazole-4-yl}-buta-1,3-dienyl)-phenyl]-1h-imidazole-2-yl}-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamate naphthalene-1,5-disulfonate

  • Compound Description: This series of compounds acts as NS5A inhibitors and has potential applications in treating viral diseases, particularly hepatitis C (HCV) and hepatitis GBV-C. []

5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol derivatives (5a-o)

  • Compound Description: These bi-heterocyclic compounds were synthesized and their structure-activity relationships were analyzed by evaluating their activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase. []

Properties

Product Name

2-[[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl]phenol

IUPAC Name

2-[[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl]phenol

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C17H16N2OS/c1-12-16(13-7-3-2-4-8-13)19-17(21-12)18-11-14-9-5-6-10-15(14)20/h2-10,20H,11H2,1H3,(H,18,19)

InChI Key

YZWOFXIEOGMDRJ-UHFFFAOYSA-N

SMILES

CC1=C(N=C(S1)NCC2=CC=CC=C2O)C3=CC=CC=C3

Canonical SMILES

CC1=C(N=C(S1)NCC2=CC=CC=C2O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.